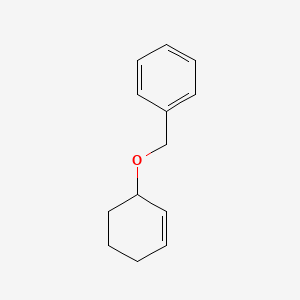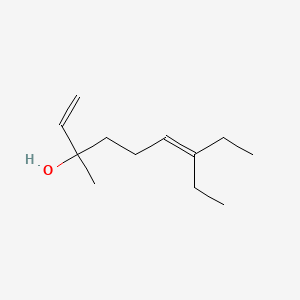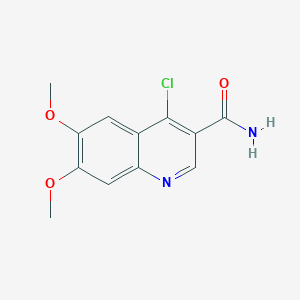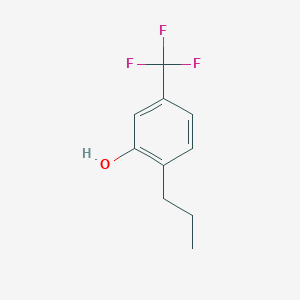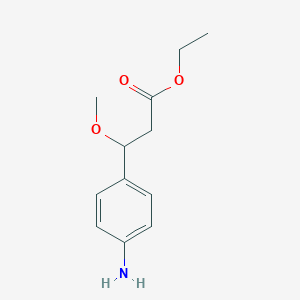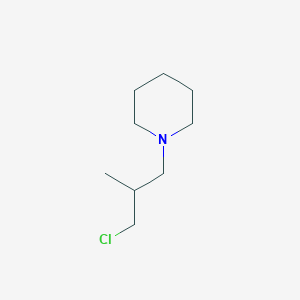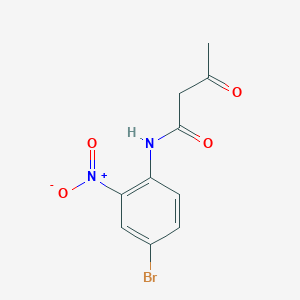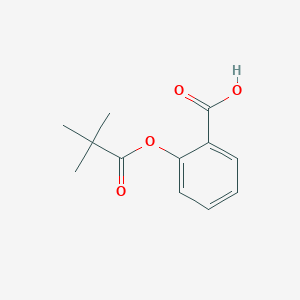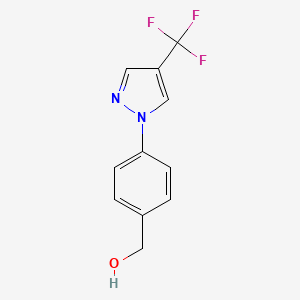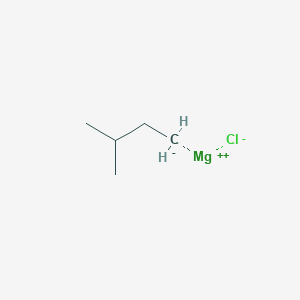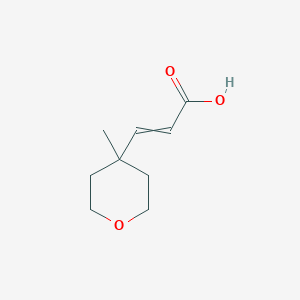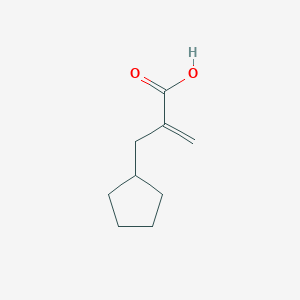![molecular formula C11H19N3O2 B8610278 {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol CAS No. 1032824-92-2](/img/structure/B8610278.png)
{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol
Descripción general
Descripción
{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.287 g/mol . This compound is characterized by the presence of an oxadiazole ring and a piperidine ring, making it a unique structure in the field of organic chemistry.
Métodos De Preparación
The synthesis of {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol typically involves the reaction of 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine with methanol under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar compounds to {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol include:
Cyclohexane, 1-methyl-3-(1-methylethyl)-: This compound has a similar isopropyl group but lacks the oxadiazole and piperidine rings.
Cyclohexene, 3-(1-methylethyl)-: This compound also contains an isopropyl group but differs in its ring structure and lacks the oxadiazole ring.
The uniqueness of this compound lies in its combination of the oxadiazole and piperidine rings, which confer specific chemical and biological properties not found in the similar compounds mentioned.
Propiedades
Número CAS |
1032824-92-2 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10-12-11(16-13-10)14-5-3-9(7-15)4-6-14/h8-9,15H,3-7H2,1-2H3 |
Clave InChI |
UGONNUQXIMBONG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=N1)N2CCC(CC2)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8610207.png)
